

Dehydrobufotenine vs. 5-MeO-DMT: a pharmacological comparison.

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Compound of Interest

Compound Name: Dehydrobufotenine

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Dehydrobufotenine vs. 5-MeO-DMT: A Pharmacological Comparison

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobufotenine and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) are two naturally occurring tryptamine alkaloids with distinct chemical structures and pharmacological profiles. 5-MeO-DMT is a well-characterized psychedelic compound known for its potent agonist activity at serotonin receptors, which is currently under investigation for its therapeutic potential in various psychiatric disorders. In contrast, **dehydrobufotenine**, a cyclized tryptamine found in the venom of certain toad species, is significantly less studied, particularly concerning its effects on the central nervous system (CNS). This guide provides a comparative pharmacological overview of these two compounds, summarizing the available experimental data to highlight their differences and potential areas for future research. Due to the limited availability of CNS-related pharmacological data for **dehydrobufotenine**, this comparison will also reference data for the structurally related and more extensively studied compound, bufotenine (5-HO-DMT), to provide a broader context.

Chemical Structures

The distinct chemical structures of **dehydrobufotenine** and 5-MeO-DMT underpin their differing pharmacological activities.

5-MeO-DMT
five_meo_dmt_img

Dehydrobufotenine
dehydrobufotenine_img

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Caption: Chemical structures of **Dehydrobufotenine** and 5-MeO-DMT.

Receptor Binding Profiles

A critical aspect of a drug's pharmacological profile is its affinity for various receptors. The following tables summarize the available receptor binding affinity data (K_i , nM) for 5-MeO-DMT and, for comparative purposes, bufotenine.

Table 1: Serotonin Receptor Binding Affinities (K_i , nM)

Receptor	5-MeO-DMT	Bufotenine (5-HO-DMT)
5-HT1A	1.9 - 3.0[1]	High Affinity[2]
5-HT1B	14 - 74[1]	High Affinity
5-HT1D	2.3 - 6.3[1]	High Affinity
5-HT2A	907 \pm 170[3]	High Affinity[2]
5-HT2B	-	High Affinity
5-HT2C	-	High Affinity
5-HT6	< 100[1]	High Affinity
5-HT7	< 100[1]	High Affinity

Note: A lower K_i value indicates a higher binding affinity. Data for **Dehydrobufotenine** is not available in the reviewed literature.

Table 2: Other Receptor and Transporter Binding Affinities (K_i , nM)

Target	5-MeO-DMT	Bufotenine (5-HO-DMT)
SERT	Moderate Affinity[4]	-
NET	Moderate Affinity[4]	-
DAT	Low Affinity[4]	-
Sigma-1	Low Affinity[4]	-
Sigma-2	Moderate Affinity[4]	-
Adrenergic α 1A	Moderate Affinity[4]	-
Adrenergic β	Moderate Affinity[4]	-

Data for **Dehydrobufotenine** is not available in the reviewed literature.

Summary of Receptor Binding:

5-MeO-DMT exhibits a broad binding profile with the highest affinity for the 5-HT_{1A} receptor.[1][5] Its affinity for the 5-HT_{2A} receptor is considerably lower.[3][5] Bufotenine is also known to have a high affinity for a range of serotonin receptors, including 5-HT_{1A} and 5-HT_{2A}. [2]

Functional Activity

Functional assays determine the effect of a compound on receptor activity, identifying it as an agonist, antagonist, or inverse agonist.

Table 3: Functional Activity at Serotonin Receptors (EC₅₀, nM)

Receptor	5-MeO-DMT	Bufotenine (5-HO-DMT)
5-HT1A (G-protein activation)	~100 (EC50)[6]	Agonist
5-HT2A (G-protein activation)	Full or near-full agonist[7]	Agonist
5-HT2A (Calcium mobilization)	-	Agonist

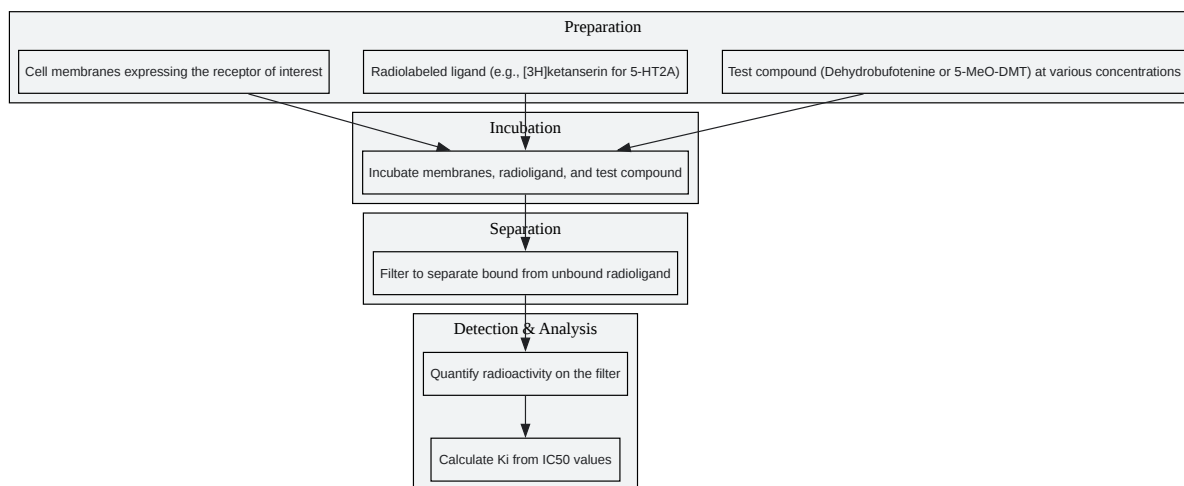
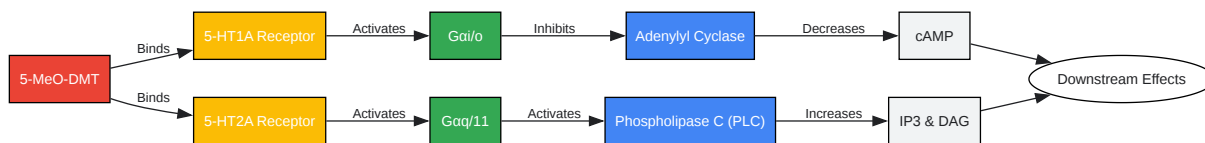
Note: EC50 is the concentration of a drug that gives half-maximal response. Data for **Dehydrobufotenine** is not available in the reviewed literature.

Summary of Functional Activity:

5-MeO-DMT is a potent full or near-full agonist at both 5-HT1A and 5-HT2A receptors.[5][7] Its activation of these receptors is believed to be central to its psychedelic and potential therapeutic effects. Bufotenine also acts as an agonist at various serotonin receptors.

Signaling Pathways

The activation of G-protein coupled receptors (GPCRs) like the serotonin receptors initiates intracellular signaling cascades.



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